1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE
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Overview
Description
1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique structural characteristics, which combine the flexibility of aliphatic compounds with a limited number of degrees of freedom, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE typically involves multiple steps. One common method is based on the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step.
Industrial Production Methods
Industrial production of this compound can be complex due to the intricate nature of its spirocyclic structure. The process often involves the use of olefin metathesis reactions with a Grubbs catalyst, although this method can be expensive and challenging to reproduce on a large scale .
Chemical Reactions Analysis
Types of Reactions
1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction could produce various hydrogenated forms of the compound .
Scientific Research Applications
1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has shown potential in biological studies due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a key transporter protein required for the survival of the bacterium . The compound’s spirocyclic structure allows it to bind effectively to the target protein, disrupting its function and thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
1-oxa-9-azaspiro[5.5]undecane derivatives: These compounds share a similar spirocyclic scaffold and have been studied for their biological activities.
Pyrrolidine-2,5-dione derivatives: These compounds are structurally related and have been explored for their potential in drug discovery.
Uniqueness
1-(2-{1,9-DIOXA-4-AZASPIRO[5.5]UNDECAN-4-YL}-2-OXOETHYL)PYRROLIDINE-2,5-DIONE stands out due to its combination of a spirocyclic scaffold with a pyrrolidine-2,5-dione moiety. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
1-[2-(1,9-dioxa-4-azaspiro[5.5]undecan-4-yl)-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5/c17-11-1-2-12(18)16(11)9-13(19)15-5-8-21-14(10-15)3-6-20-7-4-14/h1-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKAJZLRJAQXNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CCOC3(C2)CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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